molecular formula C9H11NO3 B3098741 (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide CAS No. 134197-98-1

(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide

Cat. No.: B3098741
CAS No.: 134197-98-1
M. Wt: 181.19 g/mol
InChI Key: RAJSAZOPMSKSHV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide is an organic compound with the molecular formula C9H11NO3 . This compound is characterized as an α,β-unsaturated enamide featuring a furan-2-yl substituent and an N-methoxy-N-methyl amide group, also known as a Weinreb amide . The (2E) stereodescriptor indicates the molecule has a trans configuration across its double bond, which can influence its reactivity and physical properties . The presence of the Weinreb amide moiety is a key structural feature, as this group is widely utilized in organic synthesis for the selective formation of ketones and aldehydes from carboxylic acid derivatives. The furan ring, a common heteroaromatic system, can act as a versatile synthetic intermediate. Researchers can leverage this high-purity compound as a potential building block in medicinal chemistry for the synthesis of more complex molecules, or as a precursor in materials science research. As a reagent, its conjugated system may be explored in the development of novel polymers or as a core structure in the design of functional organic materials. This product is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-methoxy-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10(12-2)9(11)6-5-8-4-3-7-13-8/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJSAZOPMSKSHV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC=CO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC=CO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide typically involves the reaction of furan-2-carbaldehyde with N-methoxy-N-methylprop-2-enamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Mechanism of Action

The mechanism of action of (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide involves its interaction with specific molecular targets. The furan ring and enamide structure allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Features

The target compound’s acrylamide core, furan-2-yl substituent, and N-methoxy-N-methyl group distinguish it from related structures. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Application
Target Compound N-Methoxy-N-methylamide C₉H₁₃NO₃ 183.21 Organic synthesis intermediate (Weinreb amide)
LabMol-70 () Prop-2-en-1-one, 4-(methylsulfanyl)phenyl C₁₄H₁₄O₂S 246.32 Antitubercular research
Schiff Base 52 () Sulfonamide, allylidene C₂₁H₁₉N₃O₄S 409.46 Antioxidant activity
PAM-2 () p-Tolyl acrylamide C₁₃H₁₃NO₂ 215.25 Neuropathic pain relief
(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide () Sulfamoylphenyl thiocarbamoyl C₁₅H₁₃N₃O₄S₂ 371.41 Potential enzyme inhibition

Key Observations:

  • Weinreb Amide Utility: The target compound’s N-methoxy-N-methyl group stabilizes enolates, enabling controlled ketone synthesis, unlike LabMol-70 (a chalcone) or Schiff bases, which are bioactive .
  • Substituent Effects : The furan-2-yl group is common across analogs, but additional substituents (e.g., sulfonamide in , p-tolyl in PAM-2) dictate biological targeting.

Physical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Purity (HPLC) Solubility Trends
Target Compound Not reported Not specified Likely polar due to Weinreb group
LabMol-70 () 152 100% Moderate (non-polar substituents)
Schiff Base 52 () Not reported Not specified Enhanced by sulfonamide
PAM-2 () Not reported >99.5% Moderate (aromatic groups)

Insights :

  • The target compound’s solubility is influenced by the polar Weinreb group, whereas chalcones (e.g., LabMol-70) exhibit lower solubility due to hydrophobic substituents.

Key Findings :

  • The target compound’s role as a synthetic intermediate contrasts with bioactive analogs. For example, Schiff bases exhibit antioxidant and antimicrobial properties , while PAM-2 targets neuropathic pain .

Reactivity and Stability

  • Weinreb Amide Stability : The N-methoxy-N-methyl group prevents over-reduction or nucleophilic degradation, enhancing utility in multi-step syntheses .
  • Chalcones and Schiff Bases : More reactive due to α,β-unsaturated ketones (chalcones) or imine groups (Schiff bases), enabling participation in Michael additions or metal coordination .

Biological Activity

The compound (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide is an organic molecule with the molecular formula C9H11NO3C_9H_{11}NO_3 and a molecular weight of 181.19 g/mol. It features a furan ring, a methoxy group, and a methyl group attached to a prop-2-enamide backbone. This unique structural arrangement suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

Functional Group Description
Furan RingA five-membered aromatic ring that may enhance bioactivity due to its electron-rich nature.
Methoxy GroupContributes to solubility and may influence interactions with biological targets.
Prop-2-enamide BackboneProvides reactivity through the double bond, allowing for interactions with enzymes and receptors.

Biological Activities

Preliminary studies indicate that This compound may exhibit various biological activities:

  • Anticancer Properties :
    • Compounds with similar enamide structures have shown antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy.
    • The compound may interact with specific enzymes involved in cancer progression, which is critical for evaluating its therapeutic potential.
  • Anti-inflammatory Effects :
    • The presence of the furan and methoxy groups may enhance the compound's ability to modulate inflammatory pathways, although specific pathways remain under investigation.
  • Antimicrobial Activity :
    • Initial studies suggest that related compounds demonstrate antimicrobial properties, indicating that this compound could also possess similar effects.

The exact mechanism of action for This compound is still being elucidated. However, it is hypothesized that the compound may:

  • Bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Undergo metabolic transformations that could activate or deactivate its biological activity.

Case Studies and Research Findings

Research on compounds structurally similar to This compound has provided insights into its potential biological activities:

  • Antiproliferative Effects :
    • In vitro studies have demonstrated that enamides can inhibit the growth of cancer cell lines, suggesting that this compound may share similar properties.
  • Inflammation Modulation :
    • Studies on related compounds indicate their effectiveness in reducing inflammation markers in cell cultures, which supports further investigation into this compound's anti-inflammatory capabilities.
  • Antimicrobial Testing :
    • Compounds with furan rings have shown promise against various bacterial strains, highlighting the need for further testing of this compound against clinically relevant pathogens.

Q & A

Q. What are the standard synthetic protocols for preparing (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide?

The synthesis typically involves a multi-step approach:

Aldol Condensation : React furfural with an appropriate ketone or ester to form the α,β-unsaturated carbonyl intermediate.

Amidation : Introduce the N-methoxy-N-methyl group via nucleophilic acyl substitution using methoxy-methylamine or a reactive derivative (e.g., Weinreb amide formation).

Stereochemical Control : Optimize reaction conditions (e.g., solvent, temperature, catalysts) to favor the (2E)-isomer, confirmed by NMR coupling constants (J = 12–16 Hz for trans-configuration) .
Key Considerations : Use anhydrous conditions for amidation to prevent hydrolysis. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic methods are most reliable for characterizing this compound?

A combination of techniques is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identify furan protons (δ 6.3–7.5 ppm), enamide protons (δ 6.5–7.2 ppm, J = 15–16 Hz for trans), and N-methoxy-N-methyl groups (δ 3.0–3.3 ppm for CH₃, δ 3.6–3.8 ppm for OCH₃) .
    • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and furan/quaternary carbons.
  • IR Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and C-O (furan) at ~1015 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can researchers assess the compound’s solubility and stability for biological assays?

  • Solubility Screening : Test in DMSO (primary solvent), followed by dilution in PBS or cell culture media. Use nephelometry to detect precipitation.
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC.
    • Thermal Stability : Store at 4°C, –20°C, and room temperature; monitor over 7–30 days .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature).
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or organocatalysts for enantiomeric excess.
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation .
    Example Optimization Table :
VariableTested RangeOptimal ConditionImpact on Yield
SolventTHF, DCM, EtOHTHF+25% yield
Temperature (°C)0, 25, 5025No side products
Catalyst (mol%)0, 5, 10595% E-selectivity

Q. What computational strategies can predict biological targets or metabolic pathways?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against HDACs or kinase targets, leveraging structural analogs (e.g., HDAC inhibitors in ).
  • ADMET Prediction : Employ SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and toxicity.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. How should researchers resolve contradictions between in vitro and cellular activity data?

  • Mechanistic Profiling :
    • Cellular Uptake : Measure intracellular concentrations via LC-MS; low uptake may explain reduced efficacy .
    • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
  • Metabolite Identification : Incubate with liver microsomes and identify metabolites via UPLC-QTOF .

Q. What crystallographic methods are suitable for determining its 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine using SHELXL (for small molecules) with Olex2 GUI .
  • Key Parameters :
    • Resolution: <1.0 Å for precise bond-length analysis.
    • R-factor: Aim for <5% to validate accuracy .

Data Analysis and Validation

Q. How can researchers validate purity and detect trace impurities?

  • HPLC-MS : Use a C18 column (ACN/water gradient) with MS detection to identify impurities >0.1%.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • NMR Purity : Integrate proton signals; absence of extraneous peaks indicates >95% purity.

Q. What statistical approaches are recommended for dose-response studies?

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
  • Quality Metrics : Report IC₅₀/EC₅₀ with 95% confidence intervals and R² >0.95 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.